

Pharmacological Profile of Trixolane: A Technical Guide

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Compound of Interest		
Compound Name:	Trixolane	
Cat. No.:	B1305267	Get Quote

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Abstract

Trixolane is an emerging small molecule of the 1,2,4-trioxolane class, currently under investigation as the active pharmaceutical ingredient in TolaSure® (BM-3103), a topical gel developed by BioMendics. This guide provides a comprehensive overview of the known pharmacological profile of **Trixolane**, with a focus on its application in the treatment of Epidermolysis Bullosa Simplex (EBS). It consolidates available data on its mechanism of action, clinical efficacy, safety, and the experimental methodologies used in its evaluation.

Introduction

Trixolane is a synthetic compound characterized by a 1,2,4-trioxolane heterocyclic ring structure. This structural motif is known for its peroxide functionality, which is integral to the biological activity of this class of molecules. While historically investigated for indications such as antimalarial and antimicrobial effects, **Trixolane** has been repurposed and specifically formulated as a topical agent for rare dermatological disorders characterized by protein aggregation. Its primary development focus is on Epidermolysis Bullosa Simplex, a genetic skin fragility disorder caused by mutations in keratin genes (KRT5 and KRT14), leading to the formation of keratin aggregates, cellular fragility, and severe blistering.

Chemical and Physical Properties



Trixolane is a well-defined chemical entity with the following properties:

Property	Value
IUPAC Name	4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine[1]
Molecular Formula	C ₁₈ H ₂₇ NO ₆ [1][2]
Molecular Weight	353.41 g/mol [1][2]
CAS Number	47420-28-0
UNII	FCC8KA23AK

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of **Trixolane** in the context of Epidermolysis Bullosa Simplex is the targeted reduction of mutant keratin aggregates. BioMendics' MTORX™ technology platform, which includes **Trixolane** (BM-3103), is described as working through the inhibition of the mammalian target of rapamycin (mTOR). Inhibition of the mTOR pathway is a known trigger for autophagy, a cellular process responsible for the degradation and recycling of damaged or misfolded proteins and organelles.

The proposed signaling pathway is as follows:

- Trixolane Penetration: Topically applied Trixolane penetrates the epidermis.
- mTOR Inhibition: **Trixolane** acts as an mTOR inhibitor within the keratinocytes.
- Autophagy Induction: Inhibition of mTOR signaling initiates the formation of autophagosomes.
- Keratin Aggregate Clearance: The autophagosomes engulf the mutant keratin aggregates.
- Lysosomal Degradation: Autophagosomes fuse with lysosomes, and the enclosed keratin aggregates are degraded.



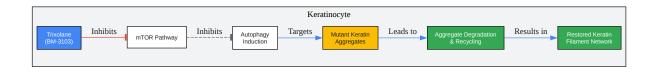
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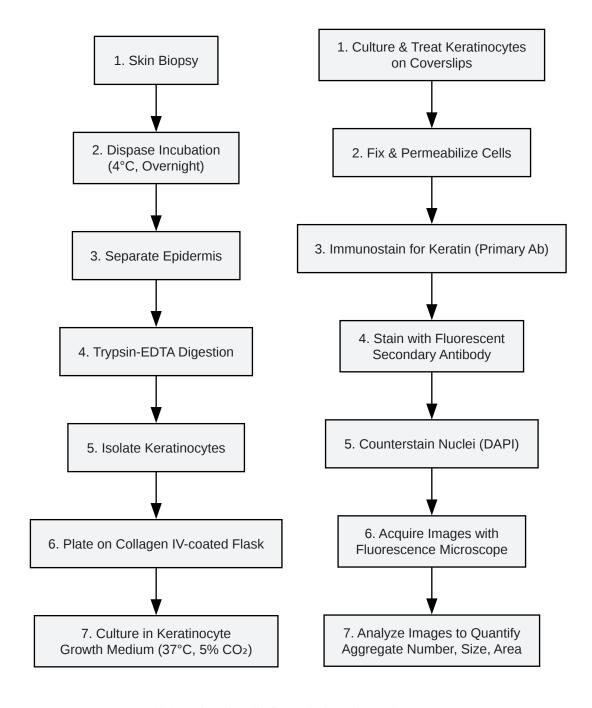
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 Restoration of Cytoskeleton: The clearance of aggregates allows for the restoration of the normal keratin intermediate filament network, improving the structural integrity and resilience of the keratinocytes.

This mechanism is supported by preclinical data and interim results from clinical trials which show a reduction of keratin aggregates in treated lesions.







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References

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